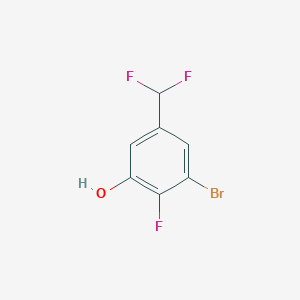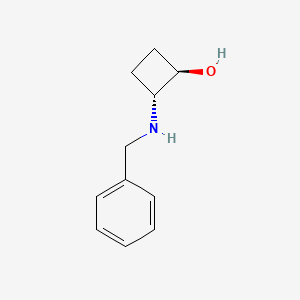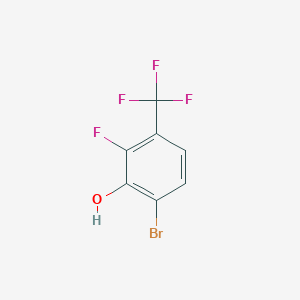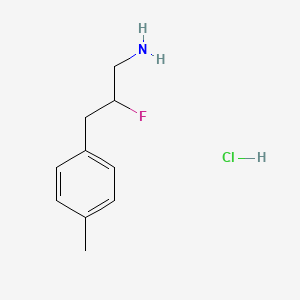
2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride” is a chemical compound that can be used for pharmaceutical testing . It has a molecular weight of 203.69 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1 . This indicates that the compound has a chiral center at the carbon atom connected to the fluorine atom, the methyl group, and the phenyl group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.69 . It is stored at a temperature of 4 degrees Celsius and is in powder form .Applications De Recherche Scientifique
Antitumor Properties
Research has shown that 2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride, as a part of the 2-(4-aminophenyl)benzothiazoles group, exhibits potent antitumor properties. A particular focus has been on its application in cancer treatment, especially breast and ovarian cancer. The compound, when modified and used as a prodrug, shows promising results in inhibiting tumor growth with manageable toxic side effects (Bradshaw et al., 2002).
Antibacterial and Antiviral Activity
The synthesis of certain derivatives of 2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride has been explored for their potential antibacterial and antiviral activities. Compounds synthesized from this chemical have shown high antibacterial activity, making them a subject of interest in the development of new antibacterial agents (Arutyunyan et al., 2017). Furthermore, specific tricyclic compounds derived from this chemical have shown potent anti-influenza A virus activity, indicating potential as novel antiviral agents (Oka et al., 2001).
Synthesis and Structural Analysis
The compound's role in the synthesis of other chemicals has been extensively studied. Its derivatives have been used in synthesizing various compounds with potential pharmacological applications. These studies often include detailed structural analysis and computational studies to understand the properties of these derivatives (Nycz et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride have been synthesized and evaluated for their potential use in treating various conditions. The research includes exploring their solubility, stability, and reactions under different conditions, which is crucial for developing effective and safe pharmaceuticals (Anderson & Conradi, 1985).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for “2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride” and similar compounds involve continuous monitoring and identification of new compounds to prevent their widespread use . Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts .
Propriétés
IUPAC Name |
2-fluoro-3-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8-2-4-9(5-3-8)6-10(11)7-12;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFDDMVNWXYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(4-methylphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




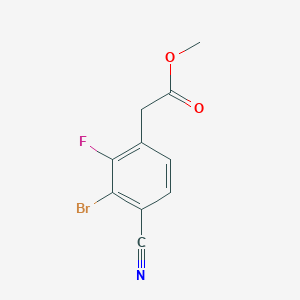
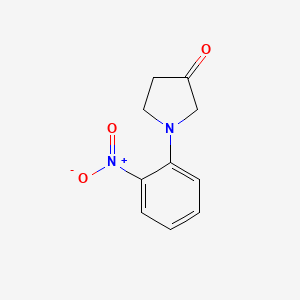
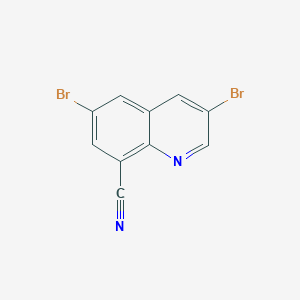

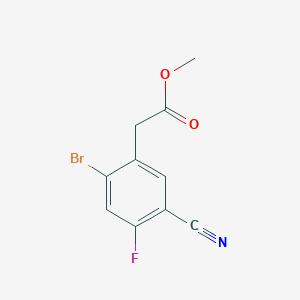
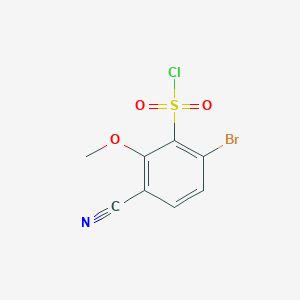
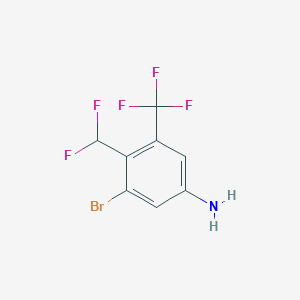

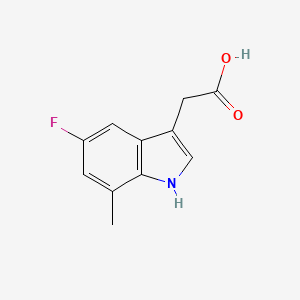
![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
